molecular formula C13H21N B13049067 1-(2,5-Dimethylphenyl)pentan-1-amine

1-(2,5-Dimethylphenyl)pentan-1-amine

Cat. No.: B13049067
M. Wt: 191.31 g/mol
InChI Key: UUKOLMVONAMBAL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound with the molecular formula C13H21N It is a primary amine with a pentane backbone substituted by a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the reaction of 2,5-dimethylphenylacetonitrile with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Grignard Reaction: 2,5-dimethylphenylacetonitrile is reacted with a Grignard reagent such as pentylmagnesium bromide in an anhydrous ether solvent.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)pentan-1-amine
  • 1-(3,5-Dimethylphenyl)pentan-1-amine
  • 1-(2,6-Dimethylphenyl)pentan-1-amine

Uniqueness

1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may confer distinct steric and electronic properties compared to other isomers, affecting its interactions in chemical and biological systems.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3

InChI Key

UUKOLMVONAMBAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)C)N

Origin of Product

United States

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